

# Levosimendan's Efficacy in Heart Failure: A Comparative Analysis Across Patient Populations

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                 |           |
|----------------------|-----------------|-----------|
| Compound Name:       | Levosimendan D3 |           |
| Cat. No.:            | B15142733       | Get Quote |

A comprehensive review of pivotal clinical trials and meta-analyses assessing the therapeutic profile of Levosimendan in acute decompensated heart failure, low-output heart failure, and patient subgroups.

This guide provides a detailed comparison of Levosimendan with other inotropic agents and placebo in the management of various heart failure patient populations. The information is intended for researchers, scientists, and drug development professionals, offering a synthesis of quantitative data from key clinical trials, detailed experimental protocols, and visual representations of signaling pathways and experimental workflows.

### **Comparative Efficacy and Safety Data**

The following tables summarize the key efficacy and safety data from pivotal clinical trials and meta-analyses, comparing Levosimendan to dobutamine and placebo in different heart failure settings.

# Table 1: Levosimendan vs. Dobutamine in Low-Output Heart Failure (LIDO Study)



| Endpoint                                                                                                     | Levosimendan<br>(n=103) | Dobutamine<br>(n=100) | Hazard Ratio (95%<br>CI) / p-value |
|--------------------------------------------------------------------------------------------------------------|-------------------------|-----------------------|------------------------------------|
| Primary<br>Hemodynamic<br>Endpoint                                                                           | 28%                     | 15%                   | 1.9 (1.1-3.3);<br>p=0.022[1]       |
| All-Cause Mortality at<br>180 days                                                                           | 26%                     | 38%                   | 0.57 (0.34-0.95);<br>p=0.029[1]    |
| Increase in cardiac output by ≥30% and a decrease in pulmonary capillary wedge pressure by ≥25% at 24 hours. |                         |                       |                                    |

Table 2: Levosimendan vs. Dobutamine in Acute

**Decompensated Heart Failure (SURVIVE Trial)** 

| Endpoint                                     | Levosimendan<br>(n=664)                 | Dobutamine<br>(n=663) | Hazard Ratio (95%<br>CI) / p-value    |
|----------------------------------------------|-----------------------------------------|-----------------------|---------------------------------------|
| All-Cause Mortality at<br>180 days (Primary) | 26%                                     | 28%                   | 0.91 (0.74-1.13);<br>p=0.40           |
| All-Cause Mortality at 31 days               | 11.9%                                   | 13.7%                 | 0.85 (p=NS)                           |
| All-Cause Mortality at<br>5 days             | 4.4%                                    | 6.0%                  | 0.72 (p=NS)[2]                        |
| BNP Reduction at 24 hours                    | Significantly greater with Levosimendan | p<0.001               |                                       |
| Atrial Fibrillation                          | 9%                                      | 6%                    | Higher incidence with<br>Levosimendan |
| Cardiac Failure                              | Lower incidence with<br>Levosimendan    | [3]                   |                                       |



Table 3: Levosimendan vs. Placebo in Acute Decompensated Heart Failure (REVIVE II Trial)

| Endpoint                                                                                                 | Levosimendan<br>(n=299)                 | Placebo (n=301) | p-value                               |
|----------------------------------------------------------------------------------------------------------|-----------------------------------------|-----------------|---------------------------------------|
| Composite Endpoint of Clinical Improvement                                                               | More improved, less worsened            | p=0.015[4]      |                                       |
| BNP Reduction at 24 hours                                                                                | Significantly greater with Levosimendan | p<0.001[4]      |                                       |
| Duration of<br>Hospitalization                                                                           | 7.0 days                                | 8.9 days        | p=0.006[4]                            |
| Mortality at 90 days                                                                                     | 15.1%                                   | 11.6%           | Not significantly different[4]        |
| Hypotension                                                                                              | 50%                                     | 36%             | More frequent with<br>Levosimendan[5] |
| Ventricular<br>Tachycardia                                                                               | 25%                                     | 17%             | More frequent with<br>Levosimendan[5] |
| Composite of patient global assessment and clinical criteria for worsening heart failure through 5 days. |                                         |                 |                                       |

Table 4: Meta-Analysis of Levosimendan vs. Dobutamine in Critically III Patients with Heart Failure



| Endpoint                            | Levosimendan    | Dobutamine      | Risk Ratio (95% CI)<br>/ p-value        |
|-------------------------------------|-----------------|-----------------|-----------------------------------------|
| Overall Mortality                   | 19.6%           | 25.7%           | 0.81 (0.70-0.92);<br>p=0.002[6]         |
| In-hospital/30-day<br>Mortality     | 8.4%            | 12.7%           | OR = 0.65 (0.50–<br>0.86); p=0.002[7]   |
| 6-month Mortality                   | 25.8%           | 29.5%           | OR = 0.84 (0.67–<br>1.04); p=0.11[7]    |
| Length of Hospital<br>Stay          | 10.7 ± 7.0 days | 12.4 ± 6.6 days | MD = -1.92 (-2.47 to -1.36); p<0.001[7] |
| Atrial Fibrillation                 | 8.1%            | 5.4%            | OR = 1.56 (1.04–<br>2.35); p=0.03[7]    |
| Acute Decompensated Cardiac Failure | 12.2%           | 16.8%           | OR = 0.69 (0.51–<br>0.93); p=0.02[7]    |

### **Experimental Protocols**

Detailed methodologies for the key clinical trials cited are provided below to allow for critical evaluation and replication of the findings.

# LIDO (Levosimendan Infusion versus Dobutamine) Study

- Objective: To compare the hemodynamic effects and clinical outcomes of levosimendan and dobutamine in patients with severe, low-output heart failure.[1]
- Patient Population: Patients with a cardiac index of less than 2.5 L/min/m² and a pulmonary capillary wedge pressure of 15 mmHg or more who required inotropic support.
- Intervention:



- Levosimendan Group: A loading dose of 24 µg/kg over 10 minutes, followed by a continuous infusion of 0.1 µg/kg/min for 24 hours. The infusion rate could be doubled if the response was inadequate.[1]
- Dobutamine Group: An initial infusion of 5 µg/kg/min without a loading dose, with the rate doubled if the response was inadequate at 2 hours.[1]
- Primary Endpoint: The proportion of patients with a hemodynamic improvement at 24 hours, defined as an increase in cardiac output of 30% or more and a decrease in pulmonary capillary wedge pressure of 25% or more.[1]
- Secondary Endpoints: Included all-cause mortality at 180 days.

# SURVIVE (Survival of Patients with Acute Heart Failure in Need of Intravenous Inotropic Support) Trial

- Objective: To assess the effect of a short-term intravenous infusion of levosimendan versus dobutamine on long-term survival in patients with acute decompensated heart failure requiring inotropic support.[3]
- Patient Population: Hospitalized patients with acute decompensated heart failure, a left ventricular ejection fraction of 30% or less, and a clinical need for inotropic therapy.
- Intervention:
  - Levosimendan Group: A loading dose of 12 µg/kg over 10 minutes, followed by a continuous infusion of 0.1 to 0.2 µg/kg/min for 24 hours.[2]
  - Dobutamine Group: A continuous infusion of at least 5 μg/kg/min for at least 24 hours.
- Primary Endpoint: All-cause mortality at 180 days.[3]
- Secondary Endpoints: Included all-cause mortality at 31 days and changes in B-type natriuretic peptide (BNP) levels at 24 hours.

# REVIVE II (Randomized Multicenter Evaluation of Intravenous Levosimendan Efficacy) Trial



- Objective: To evaluate the efficacy of levosimendan compared with placebo in the short-term treatment of decompensated chronic heart failure.[4]
- Patient Population: Hospitalized patients with acute decompensated heart failure who remained dyspneic at rest despite treatment with intravenous diuretics and had a left ventricular ejection fraction of 35% or less.
- Intervention:
  - Levosimendan Group: A loading dose of 6-12 µg/kg over 10 minutes, followed by a continuous infusion of 0.1-0.2 µg/kg/min for 24 hours, in addition to standard therapy.
  - Placebo Group: A placebo infusion for 24 hours in addition to standard therapy.
- Primary Endpoint: A composite of clinical improvement, defined by patient global assessment and worsening heart failure criteria through 5 days.[4]
- Secondary Endpoints: Included changes in BNP levels, duration of hospitalization, and mortality at 90 days.[4]

## Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the mechanism of action of Levosimendan, a typical experimental workflow for a comparative clinical trial, and the stratification of heart failure patient populations.





Click to download full resolution via product page

Levosimendan's dual mechanism of action.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Efficacy and safety of intravenous levosimendan compared with dobutamine in severe low-output heart failure (the LIDO study): a randomised double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Survival of Patients with Acute Heart Failure in Need of Intravenous Inotropic Support -American College of Cardiology [acc.org]
- 3. medscape.com [medscape.com]
- 4. REVIVE II American College of Cardiology [acc.org]
- 5. login.medscape.com [login.medscape.com]
- 6. Levosimendan versus dobutamine in critically ill patients: a meta-analysis of randomized controlled trials PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and safety of levosimendan and dobutamine in heart failure: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]



To cite this document: BenchChem. [Levosimendan's Efficacy in Heart Failure: A
 Comparative Analysis Across Patient Populations]. BenchChem, [2025]. [Online PDF].
 Available at: [https://www.benchchem.com/product/b15142733#comparative-efficacy-of-levosimendan-in-different-heart-failure-patient-populations]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com